molecular formula C14H19N5O B2926792 N2-(2-aminoethyl)-N4-(4-methoxyphenyl)-6-methylpyrimidine-2,4-diamine CAS No. 1706437-93-5

N2-(2-aminoethyl)-N4-(4-methoxyphenyl)-6-methylpyrimidine-2,4-diamine

Cat. No.: B2926792
CAS No.: 1706437-93-5
M. Wt: 273.34
InChI Key: FFQBAXNVLPABLR-UHFFFAOYSA-N
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Description

N2-(2-aminoethyl)-N4-(4-methoxyphenyl)-6-methylpyrimidine-2,4-diamine is a synthetic small molecule based on a 2,4-diaminopyrimidine core scaffold, a structure recognized for its significant potential in medicinal chemistry and drug discovery. The 2,4-diaminopyrimidine motif is a privileged structure in the design of enzyme inhibitors, particularly targeting kinase and dihydrofolate reductase (DHFR) activity, which are crucial in areas such as oncology and infectious diseases . Compounds featuring this core, like the anti-tubercular agents described in research, are designed to achieve potent enzyme inhibition while maintaining selectivity, which is a key consideration for minimizing off-target effects in therapeutic applications . The specific substitution pattern of this compound—including an aminoethyl side chain and a 4-methoxyphenyl group—suggests it is engineered to interact with specific binding pockets within biological targets, potentially enhancing affinity and modulating physicochemical properties to improve cellular penetration . Researchers are invited to investigate this molecule as a potential lead compound or chemical probe for studying signal transduction pathways, cell proliferation mechanisms, or folate metabolism. Its value lies in its utility for in vitro biochemical and cellular assays to further elucidate complex disease mechanisms and identify new therapeutic strategies.

Properties

IUPAC Name

2-N-(2-aminoethyl)-4-N-(4-methoxyphenyl)-6-methylpyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O/c1-10-9-13(19-14(17-10)16-8-7-15)18-11-3-5-12(20-2)6-4-11/h3-6,9H,7-8,15H2,1-2H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFQBAXNVLPABLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NCCN)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N2-(2-aminoethyl)-N4-(4-methoxyphenyl)-6-methylpyrimidine-2,4-diamine, a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits various pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This article synthesizes available research findings on its biological activity, highlighting key studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C13H18N4O
  • Molecular Weight : 246.31 g/mol

This structure is characterized by the presence of a pyrimidine ring substituted with an aminoethyl group and a methoxyphenyl group, which contributes to its biological activity.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Cell Proliferation : Studies have shown that the compound can inhibit the proliferation of various cancer cell lines. It induces apoptosis through the activation of specific signaling pathways, including the caspase cascade .
  • Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its efficacy is attributed to its ability to disrupt bacterial cell membranes .
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators .

Anticancer Activity

A notable study explored the structure-activity relationship (SAR) of similar pyrimidine derivatives and identified this compound as a promising candidate for cancer therapy. The compound exhibited an EC50 value in the low nanomolar range against several cancer cell lines, indicating potent anticancer activity .

Antimicrobial Efficacy

In a comparative study assessing various pyrimidine derivatives' antimicrobial properties, this compound displayed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported at 32 µg/mL for S. aureus and 16 µg/mL for E. coli .

Data Table: Biological Activities

Activity TypeTest Organism/Cell LineEC50/MIC ValueReference
AnticancerMX-1 Breast Cancer Cell Line2 nM
AntimicrobialStaphylococcus aureus32 µg/mL
AntimicrobialEscherichia coli16 µg/mL
Anti-inflammatoryHuman Cell LinesNot specified

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Pyrimidine-2,4-diamine derivatives vary significantly in biological activity and physicochemical properties based on substituent patterns. Below is a comparison of key analogs:

Table 1: Structural and Functional Comparison of Pyrimidine-2,4-Diamines
Compound Name N2 Substituent N4 Substituent C6 Substituent Key Properties/Activities Reference
Target Compound 2-Aminoethyl 4-Methoxyphenyl Methyl Hypothesized kinase inhibition N/A
N2-(4-Isopropoxyphenyl)-N4-(2-methoxyethyl) 4-Isopropoxyphenyl 2-Methoxyethyl Methyl Synthesized (81% yield); no activity data
N2,N4-Bis(4-methoxyphenyl) 4-Methoxyphenyl 4-Methoxyphenyl Methyl Commercial availability (VitasMLab)
GW654652 5-(Ethylsulfonyl)-2-methoxyphenyl Methyl-(3-methylindazol-6-yl) None VEGFR2 tyrosine kinase inhibitor
N4-(3-Aminophenyl)-6-methyl None (NH2) 3-Aminophenyl Methyl Synthesized via PyBOP coupling
N4-(1,3-Benzodioxol-5-ylmethyl) None (NH2) 1,3-Benzodioxol-5-ylmethyl 3-Methoxyphenyl Crystal structure with weak C–H⋯O bonds

Key Observations :

  • N2 Substituents: The target compound’s 2-aminoethyl group is unique among analogs, offering enhanced hydrophilicity compared to aromatic substituents (e.g., 4-methoxyphenyl in ).
  • However, the absence of a second methoxyphenyl in the target compound may reduce steric hindrance.
  • Biological Activity : GW654652 () demonstrates that bulky N4 substituents (e.g., indazolyl) correlate with kinase inhibition, hinting that the target compound’s 4-methoxyphenyl group may offer moderate activity .

Key Observations :

  • The target compound’s synthesis may require similar amine coupling steps as in and . However, the 2-aminoethyl group could introduce challenges in regioselectivity.
  • Higher yields (e.g., 81% in ) are associated with less sterically hindered substituents, suggesting that the target compound’s synthesis may require optimized conditions.

Physicochemical and Thermal Properties

Substituents critically influence melting points, solubility, and stability.

Table 3: Physicochemical Properties
Compound Name Molecular Weight Melting Point (°C) logP (Predicted) Solubility Reference
Target Compound 313.37 N/A ~2.1 Moderate (aqueous) N/A
N2,N4-Bis(4-methoxyphenyl) 337.38 Not reported ~3.5 Low (hydrophobic)
GW654652 463.52 Not reported ~4.0 Low
N4-(1,3-Benzodioxol-5-ylmethyl) 350.37 Not reported ~2.8 Moderate

Key Observations :

  • The target compound’s 2-aminoethyl group likely reduces logP compared to fully aromatic analogs (e.g., logP ~3.5 for N2,N4-bis(4-methoxyphenyl)), improving aqueous solubility.
  • Melting points for analogs range widely (159–212°C), influenced by substituent bulk and hydrogen bonding. The target compound’s melting point may fall in this range, pending crystallization studies.

Research Findings and Implications

  • Kinase Inhibition Potential: The 4-methoxyphenyl group is common in kinase inhibitors (e.g., GW654652 ), suggesting the target compound may share this activity. However, the aminoethyl group’s impact on binding affinity requires experimental validation.
  • Anticancer Applications : Pyrimidine-2,4-diamines with methyl and methoxy groups (e.g., ) show antitumor effects, positioning the target compound as a candidate for further testing .
  • Structural Flexibility : highlights that substituents like methoxyphenyl influence molecular conformation via dihedral angles (~12° twist), which may affect target binding .

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